(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide is a fluorinated pyrrolidine derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under mild conditions . The reaction is often performed at ambient temperature, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the integrity of the fluorinated pyrrolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
Scientific Research Applications
(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its unique fluorinated structure.
Industry: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-pyrrolidine-2-carboxylic acid: Similar in structure but lacks the cyclopropylamide group.
2,2-Difluoro-pyrrolidine-3-carboxylic acid: Differently substituted pyrrolidine with distinct properties.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in the rest of the structure.
Uniqueness
(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide is unique due to its specific combination of fluorine atoms and the cyclopropylamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-N-cyclopropyl-4,4-difluoropyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-6(11-4-8)7(13)12-5-1-2-5/h5-6,11H,1-4H2,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZAQDVWUCBDY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.